

Application Note: Analysis of Trinexapac-ethyl and Trinexapac Acid Residues

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Compound of Interest		
Compound Name:	Trinexapac-ethyl	
Cat. No.:	B166841	Get Quote

Introduction

Trinexapac-ethyl is a widely used plant growth regulator that inhibits the biosynthesis of gibberellins, leading to reduced internode elongation in crops.[1] Following application, it is rapidly hydrolyzed to its active form, Trinexapac acid.[2][3][4][5] Monitoring the residue levels of both the parent compound and its metabolite is crucial for ensuring food safety and regulatory compliance. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of **Trinexapac-ethyl** and Trinexapac acid residues.

Principle of the Method

Residues of **Trinexapac-ethyl** and Trinexapac acid are extracted from the sample matrix using an acidified solvent mixture. For complex matrices, a cleanup step may be employed to minimize matrix effects. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for water and solid matrices (e.g., wheat, cereals).



1.1. Water Samples

For water samples, a simple dilution is often sufficient.

- Accurately transfer 1.0 mL of the water sample into a 15 mL polypropylene tube.
- Dilute the sample to an appropriate volume (e.g., 10 mL) with a mixture of 30:70 acetonitrile/ultra-pure water.
- Vortex the tube to ensure thorough mixing.
- Transfer an aliquot of the diluted sample into an autosampler vial for LC-MS/MS analysis.
- 1.2. Solid Matrices (e.g., Wheat, Cereals)

This protocol is adapted from established methods for the extraction of Trinexapac residues from plant matrices.

- Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and 10 mL of an aqueous phosphate buffer (pH 7).
- Shake vigorously for 1 hour to ensure efficient extraction.
- Centrifuge the sample at 4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.
- For matrices with significant interference, a solid-phase extraction (SPE) cleanup step may be necessary.

2. LC-MS/MS Analysis

The following instrumental parameters have been found to be suitable for the analysis of **Trinexapac-ethyl** and Trinexapac acid.

2.1. Liquid Chromatography (LC) Conditions



Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.0 mm, 3 μm)
Mobile Phase A	0.1% Acetic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.2 mL/min
Injection Volume	4 μL
Column Oven Temp.	40 °C
Gradient	Start with 4% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

2.2. Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Interface	Electrospray Ionization (ESI)
Polarity	Positive for Trinexapac-ethyl, Negative for Trinexapac acid
IonSpray Voltage	+4000 V (Positive), -4500 V (Negative)
Temperature	500 °C
Collision Gas	Nitrogen

2.3. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for quantification and confirmation.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity	Use
Trinexapac-ethyl	253.1	69.1	Positive	Quantitation
Trinexapac-ethyl	253.1	207.1	Positive	Confirmation
Trinexapac acid	223.0	135.0	Negative	Quantitation
Trinexapac acid	223.0	179.0	Negative	Confirmation

Quantitative Data Summary

The performance of this method has been validated across different matrices. The following table summarizes the key quantitative data.

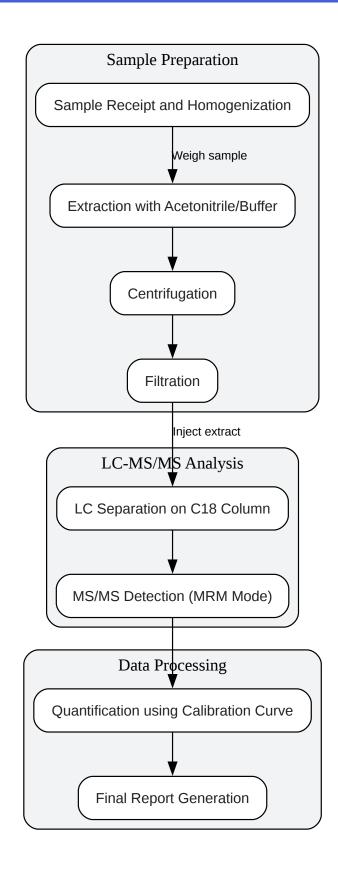
Analyte	Matrix	LOQ (μg/kg)	LOD (µg/kg)	Recovery (%)	RSD (%)
Trinexapac acid	Wheat	10	5	71-94	<10
Trinexapac acid	Water	10	0.1	70-120	<20
Trinexapac- ethyl	Cereals	10-50	3-50	-	-

LOQ: Limit of Quantification, LOD: Limit of Detection, RSD: Relative Standard Deviation

Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method.





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Caption: Workflow for Trinexapac residue analysis.



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